3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol
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Overview
Description
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a heterocyclic compound containing a triazole ring. This compound is part of the broader class of triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
The synthesis of 3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves multi-step synthetic routes. One common method includes the cycloaddition reaction between azides and alkynes, catalyzed by copper(I) ions (CuAAC reaction) . This reaction is known for its high regioselectivity and efficiency. Industrial production methods may involve the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by cyclization and subsequent functional group modifications .
Chemical Reactions Analysis
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with biological targets through hydrogen bonding and dipole interactions . The triazole ring can act as a pharmacophore, binding to specific receptors and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
3-amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol can be compared with other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and broader spectrum.
Anastrozole: An anticancer agent used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
3-amino-1-(2-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(11)2-3-7/h4,6,11H,2-3,7H2,1H3 |
InChI Key |
SFCZOTQDTNKKQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(CCN)O |
Origin of Product |
United States |
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